1-{1-[(Pyridin-3-yl)methyl]pyrrolidin-3-yl}ethan-1-one
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Overview
Description
1-{1-[(Pyridin-3-yl)methyl]pyrrolidin-3-yl}ethan-1-one is a compound that features a pyridine ring attached to a pyrrolidine ring via a methylene bridge, with an ethanone group attached to the pyrrolidine ring. This structure makes it an interesting molecule for various chemical and biological studies due to its unique combination of functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(Pyridin-3-yl)methyl]pyrrolidin-3-yl}ethan-1-one typically involves the reaction of pyridine-3-carbaldehyde with pyrrolidine in the presence of a reducing agent to form the intermediate 1-[(Pyridin-3-yl)methyl]pyrrolidine. This intermediate is then reacted with ethanoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(Pyridin-3-yl)methyl]pyrrolidin-3-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions on the pyridine ring can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
1-{1-[(Pyridin-3-yl)methyl]pyrrolidin-3-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[(Pyridin-3-yl)methyl]pyrrolidin-3-yl}ethan-1-one involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Pyridine derivatives: Compounds like 3-pyridylmethanol and 3-pyridylmethylamine share the pyridine ring structure.
Uniqueness
1-{1-[(Pyridin-3-yl)methyl]pyrrolidin-3-yl}ethan-1-one is unique due to its combination of a pyridine ring and a pyrrolidine ring connected via a methylene bridge, along with an ethanone group. This unique structure allows it to participate in a variety of chemical reactions and interact with a wide range of biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
1-[1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10(15)12-4-6-14(9-12)8-11-3-2-5-13-7-11/h2-3,5,7,12H,4,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPBBBHVVRXHOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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